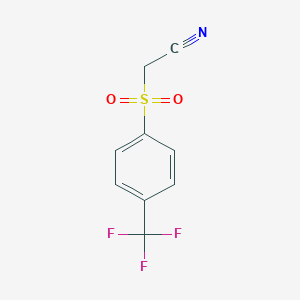

2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile

Description

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]sulfonylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2S/c10-9(11,12)7-1-3-8(4-2-7)16(14,15)6-5-13/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVHYIFQWMKQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621383 | |

| Record name | [4-(Trifluoromethyl)benzene-1-sulfonyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186405-37-8 | |

| Record name | [4-(Trifluoromethyl)benzene-1-sulfonyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-TRIFLUOROMETHYLBENZENESULPHONYL)ACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

a-(p-Tolylsulfonyl)acetonitrile

Technical Guide: -(p-Tolylsulfonyl)acetonitrile[1]

Executive Summary & Chemical Profile

-(p-Tolylsulfonyl)acetonitrileTosylacetonitrileUnlike its isocyanide analog (TosMIC), which is famous for the Van Leusen reaction, Tosylacetonitrile is primarily utilized for Knoevenagel condensations , reductive alkylations , and increasingly in photoredox catalysis for the construction of strained carbocycles like cyclopropanes and cyclobutanes.

Chemical Identity

| Property | Data |

| IUPAC Name | 2-(4-Methylphenyl)sulfonylacetonitrile |

| CAS Number | 5697-44-9 |

| Formula | |

| Molecular Weight | 195.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 114–116 °C |

| Acidity ( | ~12.0 (DMSO) |

Preparation of the Reagent

While commercially available, high-purity Tosylacetonitrile is often synthesized in-house to ensure the absence of trace moisture or acidic impurities that can hamper catalytic cycles. The standard protocol involves the nucleophilic substitution of chloroacetonitrile by sodium p-toluenesulfinate.

Mechanistic Insight

The reaction proceeds via an

Protocol: Synthesis from Sodium p-Toluenesulfinate

Reagents:

-

Sodium p-toluenesulfinate (

equiv)[1] -

Chloroacetonitrile (

equiv)[1] -

Solvent: DMF or Ethanol/Water (1:1)[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve sodium p-toluenesulfinate (e.g., 50 mmol) in DMF (50 mL). Ensure the salt is fully dissolved; mild heating (40 °C) may be required.[1]

-

Addition: Add chloroacetonitrile dropwise over 15 minutes. The reaction is exothermic; maintain temperature below 60 °C to prevent nitrile hydrolysis.[1]

-

Reflux: Heat the mixture to 80 °C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the sulfinate.

-

Workup: Pour the reaction mixture into ice-cold water (200 mL). The product typically precipitates as a white solid.[1]

-

Purification: Filter the solid and wash with cold water. Recrystallize from ethanol to obtain needle-like crystals.

-

Drying: Dry under high vacuum over

to remove trace water.[1]

Core Reactivity: The Knoevenagel Condensation

The most classical application of Tosylacetonitrile is the Knoevenagel condensation with aldehydes to form

Mechanistic Pathway

The reaction is base-catalyzed.[1][2][3][4] The amine base deprotonates the

Figure 1: Mechanistic flow of the Knoevenagel condensation utilizing Tosylacetonitrile.[1]

Experimental Protocol: Condensation with Benzaldehyde

-

Mix: Combine benzaldehyde (10 mmol) and Tosylacetonitrile (10 mmol) in Ethanol (20 mL).

-

Catalyze: Add catalytic piperidine (0.5 mmol).

-

React: Stir at room temperature for 2–4 hours. A solid precipitate usually forms.[1]

-

Isolate: Filter the precipitate, wash with cold ethanol, and dry.

-

Yield: Typical yields range from 85–95%.[1]

Advanced Application: Photocatalytic Cyclization

Recent developments in drug discovery have prioritized

Mechanism: Radical-Polar Crossover

In this transformation,

-

Oxidation: The photocatalyst oxidizes the deprotonated anion of

to generate a radical.[1] -

Addition: The radical adds to an alkene.[1]

-

Cyclization: Through a radical-polar crossover mechanism (often involving a second oxidation or radical recombination), the ring closes, expelling the sulfonyl or retaining it depending on the specific conditions and co-reagents (like thianthrenium salts).

Key Insight: The sulfonyl group is crucial here not just for activation, but as a potential leaving group or stabilizing group for the radical intermediate.

Data Summary: Cyclization Efficiency

| Substrate (Alkene) | Product Ring Size | Conditions | Yield (%) | Ref |

| Styrene | Cyclopropane | 82% | [1] | |

| Aliphatic Alkene | Cyclobutane | 4CzIPN, Blue LED | 65% | [2] |

(Note: Yields are representative of optimized conditions found in recent literature).

Safety & Handling

While valuable, Tosylacetonitrile presents specific hazards that must be managed via engineering controls.

-

Acute Toxicity: Like many nitriles, it can liberate cyanide ions under extreme metabolic or chemical hydrolysis conditions.[1] It is classified as Toxic if swallowed (H301) and Harmful in contact with skin (H312) .[1]

-

Irritation: Causes serious eye irritation and skin irritation.[1]

-

Stability: Stable under ambient conditions but should be stored away from strong oxidizers and strong bases (to prevent premature polymerization or decomposition).[1]

Self-Validating Safety Protocol:

References

-

Synthesis of Reagent: Organic Syntheses, Coll. Vol. 4, p. 674 (1963); Vol. 38, p. 62 (1958).[1] Link[1]

-

Knoevenagel Reactivity: Journal of Chemical Education, "The Knoevenagel Condensation of Aromatic Aldehydes", Vol. 81, No. 11.[1]

-

Photoredox Applications: Journal of the American Chemical Society, "[2+1] and [2+1+1] Cyclization: Diversifying Alkenes for Small Carbocycles", 2021.[1] Link[1]

-

Physical Properties: PubChem Compound Summary for CID 79776, Tosylacetonitrile. Link

GSK1070916: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Potent and Selective Aurora B/C Kinase Inhibitor

This guide provides a comprehensive technical overview of GSK1070916, a potent and selective inhibitor of Aurora B and C kinases. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound. While initially referenced under CAS number 186405-37-8 in some contexts, the vast body of scientific literature identifies the primary compound of interest as GSK1070916, with CAS number 942918-07-2.

Introduction and Significance

GSK1070916 is a synthetic organic molecule that has garnered significant interest in the field of oncology.[1] It belongs to a class of small molecule inhibitors that target Aurora kinases, a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[2] Specifically, GSK1070916 exhibits high selectivity for Aurora B and Aurora C kinases over Aurora A.[3][4] The overexpression of Aurora kinases is a common feature in many human tumors, making them attractive targets for cancer therapy.[2] By inhibiting Aurora B and C, GSK1070916 disrupts critical mitotic processes, leading to failed cell division (cytokinesis), polyploidy, and ultimately, apoptosis in cancer cells.[2] This mechanism of action distinguishes it from classic anti-mitotic agents that typically induce mitotic arrest.

Chemical Identity and Physicochemical Properties

GSK1070916 is a complex heterocyclic molecule. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea | [1] |

| CAS Number | 942918-07-2 | [5] |

| Molecular Formula | C₃₀H₃₃N₇O | [6] |

| Molecular Weight | 507.63 g/mol | [5][6] |

| Appearance | Solid | [7] |

| Solubility | Soluble in DMSO (≥25.4 mg/mL or >10 mM) | [7][8] |

| Storage | Store as a solid at -20°C. Stock solutions can be stored at -80°C for up to 2 years or at -20°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [3][7] |

| SMILES | CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C | [5] |

| InChIKey | QTBWCSQGBMPECM-UHFFFAOYSA-N | [6] |

Mechanism of Action: Targeting the Mitotic Machinery

GSK1070916 functions as a reversible and ATP-competitive inhibitor of Aurora B and C kinases.[7][9] This means it binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates that are essential for proper mitotic progression. A key feature of GSK1070916 is its remarkably slow dissociation from the Aurora B enzyme, with a dissociation half-life of over 480 minutes.[4][9] This prolonged target engagement likely contributes to its potent and sustained cellular activity.

The inhibition of Aurora B, a key component of the chromosomal passenger complex (CPC), disrupts several critical mitotic events:

-

Histone H3 Phosphorylation: Aurora B is the primary kinase responsible for phosphorylating serine 10 on histone H3 (pHH3-Ser10), a hallmark of mitotic cells. GSK1070916 potently inhibits this phosphorylation event, which serves as a robust pharmacodynamic biomarker of its activity.[2]

-

Spindle Assembly Checkpoint (SAC): Aurora B plays a role in ensuring proper kinetochore-microtubule attachments and activating the SAC to prevent premature sister chromatid separation. Inhibition of Aurora B can lead to a weakened SAC, resulting in chromosomal missegregation.

-

Cytokinesis: Aurora B is essential for the formation and function of the contractile ring during cytokinesis, the final step of cell division. Inhibition of Aurora B leads to a failure of cytokinesis, resulting in the formation of polyploid cells.[2]

The sustained inhibition of these processes by GSK1070916 ultimately triggers apoptotic cell death in rapidly dividing cancer cells.[2]

Figure 1: Simplified signaling pathway of Aurora B kinase and its inhibition by GSK1070916.

In Vitro and In Vivo Activity

GSK1070916 has demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines and has shown efficacy in preclinical tumor models.

In Vitro Potency

The inhibitory activity of GSK1070916 against Aurora kinases and its anti-proliferative effects in various cancer cell lines are summarized below.

| Parameter | Value | Cell Line/Assay | Source(s) |

| IC₅₀ (Aurora B) | 3.5 nM | Cell-free kinase assay | [5] |

| IC₅₀ (Aurora C) | 6.5 nM | Cell-free kinase assay | [5] |

| Kᵢ (Aurora B) | 0.38 ± 0.29 nM | Enzyme kinetics | [4][9] |

| Kᵢ (Aurora C) | 1.5 ± 0.4 nM | Enzyme kinetics | [4][9] |

| EC₅₀ (A549 Lung Cancer) | 7 nM | Cell proliferation assay | [4] |

| EC₅₀ (Median of >100 cell lines) | <10 nM | Cell proliferation assay | [2] |

Kᵢ denotes the apparent inhibition constant.

In Vivo Efficacy

Intraperitoneal administration of GSK1070916 in mice bearing human tumor xenografts has been shown to inhibit the phosphorylation of histone H3 at serine 10 in a dose-dependent manner.[4] Furthermore, treatment with GSK1070916 resulted in tumor regression in various xenograft models, including human colon cancer (Colo205) and human leukemia (HL-60).[4] A Phase 1 clinical trial has been completed to evaluate the safety, tolerability, and optimal dosage of GSK1070916 in patients with advanced solid tumors.

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the activity of GSK1070916.

Aurora Kinase Inhibition Assay (In Vitro)

This protocol describes a general method to measure the ability of GSK1070916 to inhibit Aurora kinase activity in a cell-free system.

Materials:

-

Recombinant human Aurora B/INCENP complex

-

GSK1070916

-

ATP

-

Peptide substrate (e.g., 5FAM-PKAtide)

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.2, 25 mM NaCl, 4 mM MgCl₂, 4 mM DTT, 0.01% Tween 20, 0.15 mg/mL BSA)

-

Stop solution (containing EDTA)

-

384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of GSK1070916 in 100% DMSO. Further dilute in kinase assay buffer.

-

Enzyme and Inhibitor Pre-incubation: Add the diluted GSK1070916 and the Aurora B/INCENP enzyme to the wells of a 384-well plate. Incubate at room temperature for 30 minutes to allow for time-dependent inhibition.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.

-

Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Detection: Measure the fluorescence polarization on a plate reader. The degree of polarization is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Figure 2: Workflow for an in vitro Aurora kinase inhibition assay.

Cellular Proliferation Assay

This protocol outlines a method to determine the effect of GSK1070916 on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium

-

GSK1070916

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of GSK1070916. Include a DMSO-only control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Detection: Measure the luminescence using a luminometer. The luminescent signal is proportional to the number of viable cells.

-

Data Analysis: Calculate the EC₅₀ value by normalizing the data to the DMSO control and fitting to a dose-response curve.

Figure 3: Workflow for a cellular proliferation assay.

Conclusion

GSK1070916 is a highly potent and selective inhibitor of Aurora B and C kinases with a distinct mechanism of action that leads to cytokinesis failure and apoptosis in cancer cells. Its favorable preclinical profile, characterized by broad anti-proliferative activity and in vivo efficacy, has positioned it as a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides a foundational understanding of GSK1070916 to support its application in both basic research and drug development endeavors.

References

-

GSK-1070916 - gsrs. [Link]

-

GSK-1070916 - precisionFDA. [Link]

-

GSK1070916, Bioactive Small Molecules | CD BioSciences - Epigenetics. [Link]

-

Gsk-1070916 | C30H33N7O | CID 46885626 - PubChem - NIH. [Link]

-

GSK1070916 | CAS:942918-07-2 | Aurora B/C inhibitor | High Purity - BioCrick. [Link]

-

Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed. [Link]

-

Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time1 - PubMed. [Link]

-

GSK1070916 | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed. [Link]

Sources

- 1. Gsk-1070916 | C30H33N7O | CID 46885626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. GSK1070916 | CAS:942918-07-2 | Aurora B/C inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Strategic Synthesis of 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile

CAS Registry Number: 186405-37-8

Molecular Formula:

Executive Summary

This technical guide details the synthetic architecture for 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile , a critical sulfone-stabilized carbanion precursor used in the development of bioactive heterocycles (e.g., pyrazoles, coumarins) and HCV inhibitors.

Unlike generic synthesis reports, this document prioritizes process scalability and atom economy . We analyze two primary routes, designating the Sulfinate Alkylation Protocol as the "Gold Standard" for its operational safety and yield profile, while presenting the Thioether Oxidation as a viable secondary approach for specific feedstock availability scenarios.

Retrosynthetic Architecture

To design the optimal route, we must first disconnect the target molecule at its most labile yet strategic bond: the Sulfur-Carbon (

Strategic Disconnection Logic

-

Disconnection A (S-Alkylation): Cleavage of the

bond reveals a nucleophilic sulfinate anion and an electrophilic acetonitrile equivalent. This is the most convergent approach. -

Disconnection B (Oxidation): Preserves the carbon skeleton but adjusts the oxidation state of the sulfur atom from sulfide (

) to sulfone ( -

Disconnection C (Acylation/Substitution): Disconnection of the

bond is electronically unfavorable due to the instability of the resulting fragments without using high-energy organometallics.

Figure 1: Retrosynthetic map highlighting the convergent S-Alkylation route versus the linear Oxidation route.

Primary Pathway: The Sulfinate Alkylation Protocol

Status: Industrial Preferred Route

Mechanism:

This route capitalizes on the ambident nucleophilicity of the sulfinate anion. By controlling solvent polarity and counter-ions, we maximize S-alkylation (forming the sulfone) over O-alkylation (forming the unstable sulfinate ester).

Critical Starting Materials

| Reagent | CAS No. | Role | Purity Req. | Notes |

| 4-(Trifluoromethyl)benzenesulfonyl chloride | 2991-42-6 | Precursor | >97% | Solid, moisture sensitive.[2] |

| Sodium Sulfite ( | 7757-83-7 | Reductant | >98% | Anhydrous preferred. |

| Chloroacetonitrile | 107-14-2 | Alkylator | >99% | High Toxicity. Lachrymator. |

| Sodium Bicarbonate | 144-55-8 | Base | ACS Grade | pH buffer. |

Step-by-Step Methodology

Phase 1: In-Situ Generation of Sodium Sulfinate

Note: While Sodium 4-(trifluoromethyl)benzenesulfinate can be purchased, it is cost-effective to generate it in situ from the sulfonyl chloride.

-

Dissolution: In a round-bottom flask, dissolve 4-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in water (

). -

Reduction: Slowly add Sodium Sulfite (

, 1.5 eq) and Sodium Bicarbonate ( -

Mechanism: The sulfite attacks the chlorine, displacing it and reducing the sulfur center.

-

Observation: The solid sulfonyl chloride will dissolve as it converts to the water-soluble sulfinate salt.

-

-

Isolation (Optional but Recommended): Evaporate to dryness or salt out to obtain the crude sodium sulfinate. For high-purity applications, recrystallize from ethanol.

Phase 2: The S-Alkylation (The "Click" Step)

-

Solvent System: Suspend the Sodium 4-(trifluoromethyl)benzenesulfinate (1.0 eq) in DMF (Dimethylformamide) or EtOH/H2O (3:1) .

-

Expert Insight: DMF increases the nucleophilicity of the sulfinate anion, accelerating the reaction.

-

-

Addition: Add Chloroacetonitrile (1.2 eq) dropwise.

-

Reflux: Heat the mixture to 80°C for 4–6 hours.

-

Workup:

-

Pour the reaction mixture into ice-cold water.

-

The product, 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile , will precipitate as a white/off-white solid.

-

Filter and wash with cold water to remove residual salts and DMF.

-

-

Purification: Recrystallize from Ethanol or Isopropanol.

Figure 2: Mechanistic flow of the S_N2 displacement.

Secondary Pathway: The Thioether Oxidation

Status: Alternative / Legacy Route Utility: Useful when starting from thiophenols or when avoiding sulfonyl chlorides.

Workflow

-

Thioether Formation:

-

React 4-(Trifluoromethyl)thiophenol (CAS 825-83-2) with Chloroacetonitrile in the presence of Potassium Carbonate (

) in Acetone. -

Result: 2-(4-(Trifluoromethyl)phenylthio)acetonitrile (Intermediate).

-

-

Oxidation:

-

Dissolve the thioether in DCM (Dichloromethane).

-

Add mCPBA (meta-Chloroperoxybenzoic acid, 2.2 eq) at 0°C.

-

Stir at room temperature overnight.

-

-

Critique: This route involves foul-smelling thiols and atom-inefficient oxidants (mCPBA generates large amounts of benzoic acid waste).

Comparative Analysis & Quality Control

| Parameter | Route A (Sulfinate) | Route B (Oxidation) |

| Atom Economy | High (NaCl byproduct) | Low (Benzoic acid byproduct) |

| Step Count | 2 (from Sulfonyl Cl) | 2 (from Thiol) |

| Safety Profile | Moderate (Vesicant alkylator) | Low (Stench, Peroxides) |

| Yield (Typical) | 75–85% | 60–70% |

| Impurity Profile | Sulfinate esters (trace) | Sulfoxides (incomplete oxidation) |

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following spectral signatures:

-

IR Spectroscopy: Look for the disappearance of the Sulfonyl Chloride peaks and the appearance of the Nitrile (

) stretch at ~2250 cm⁻¹ and strong Sulfone ( -

1H NMR (CDCl3): The methylene protons (

) should appear as a distinct singlet around δ 4.0–4.2 ppm .

Safety & Handling Directives

-

Chloroacetonitrile: This is a potent alkylating agent and lachrymator. It can be fatal if inhaled or absorbed through the skin. All operations must be conducted in a functioning fume hood.

-

Cyanide Hazard: While the nitrile group is generally stable, avoid strong acidic conditions at high temperatures which could theoretically hydrolyze the nitrile to release HCN or carboxylic acids.

-

Waste Disposal: Aqueous waste from Route A contains cyanides (trace) and sulfites. Treat with bleach (hypochlorite) to quench any residual cyanide or active sulfur species before disposal.

References

-

PubChem. (n.d.).[1] 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile (CAS 186405-37-8).[1] National Library of Medicine. Retrieved February 8, 2026, from [Link]

-

Organic Syntheses. (1950). Chloroacetonitrile Preparation.[3] Organic Syntheses, Coll.[3] Vol. 30, p.22. Retrieved from [Link]

-

Fun, H.-K., et al. (2011).[4] 2-[4-(Methylsulfonyl)phenyl]acetonitrile.[4] Acta Crystallographica Section E, 67(3), o574. (Analogous structure verification). Retrieved from [Link]

-

Drabowicz, J., et al. (2008).[5] Sulfinate and sulfinic acid synthesis.[5][6] Synthesis, 2008, 3563-3546.[5] (General sulfinate synthesis mechanism).

Sources

- 1. 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile | C9H6F3NO2S | CID 22000588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Trifluoromethyl)benzenesulfonyl Chloride | 2991-42-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis [organic-chemistry.org]

- 6. Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(4-trifluoromethylbenzenesulfonyl)acetonitrile, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public experimental spectral data for this specific molecule, this guide presents a detailed analysis based on predicted spectroscopic data, drawing on established principles of spectroscopy and comparative data from structurally analogous compounds. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for its identification and characterization. This guide also outlines detailed, best-practice protocols for the experimental acquisition of this data.

Introduction

2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile, with the chemical formula C₉H₆F₃NO₂S and CAS number 186405-37-8, is a molecule that combines the structural features of a sulfone, a nitrile, and a trifluoromethylated benzene ring.[1] The potent electron-withdrawing nature of the trifluoromethyl and sulfonyl groups makes the methylene protons acidic and the molecule a potentially valuable building block in organic synthesis. While its direct applications are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds.

This guide aims to fill the gap in the available spectroscopic information for this compound. By providing a detailed predictive analysis, we offer researchers a valuable tool for its identification in synthetic reaction mixtures and for its structural elucidation.

Proposed Synthesis

A plausible synthetic route to 2-(4-trifluoromethylbenzenesulfonyl)acetonitrile involves the nucleophilic substitution of a suitable leaving group by cyanide on a 4-(trifluoromethyl)benzenesulfonylmethyl halide precursor. A common method for the synthesis of similar sulfones involves the reaction of a sulfonyl chloride with a nucleophile.[2]

A proposed two-step synthesis is outlined below:

-

Synthesis of 4-(Trifluoromethyl)benzenesulfonylmethyl chloride: This intermediate can be prepared from 4-(trifluoromethyl)benzenesulfonyl chloride via reduction to the corresponding sulfinic acid, followed by chloromethylation.

-

Cyanation: The resulting 4-(trifluoromethyl)benzenesulfonylmethyl chloride can then be reacted with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent to yield the target molecule, 2-(4-trifluoromethylbenzenesulfonyl)acetonitrile.

Figure 1: Proposed two-step synthesis of 2-(4-trifluoromethylbenzenesulfonyl)acetonitrile.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 2-(4-trifluoromethylbenzenesulfonyl)acetonitrile. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the methylene protons.

Table 1: Predicted ¹H NMR Data for 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.1 - 8.3 | Doublet | 2H | H-2, H-6 (Aromatic) | Protons ortho to the strongly electron-withdrawing sulfonyl group are significantly deshielded and shifted downfield. They will appear as a doublet due to coupling with H-3 and H-5. |

| ~ 7.8 - 8.0 | Doublet | 2H | H-3, H-5 (Aromatic) | Protons meta to the sulfonyl group are also deshielded, but to a lesser extent than the ortho protons. They will appear as a doublet due to coupling with H-2 and H-6. |

| ~ 4.5 - 4.8 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to two strong electron-withdrawing groups (sulfonyl and nitrile), leading to a significant downfield shift. The absence of adjacent protons results in a singlet. |

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 138 - 142 | C-1 (Aromatic) | The carbon atom directly attached to the sulfonyl group will be deshielded. |

| ~ 129 - 132 | C-2, C-6 (Aromatic) | Aromatic carbons ortho to the sulfonyl group. |

| ~ 126 - 129 (quartet) | C-3, C-5 (Aromatic) | Aromatic carbons meta to the sulfonyl group. The coupling with the fluorine atoms of the CF₃ group will likely result in a quartet. |

| ~ 133 - 136 (quartet) | C-4 (Aromatic) | The carbon atom attached to the trifluoromethyl group will be deshielded and show coupling to the fluorine atoms. |

| ~ 120 - 125 (quartet) | -CF₃ | The trifluoromethyl carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms and will be significantly shifted. |

| ~ 114 - 118 | -C≡N | The nitrile carbon is typically found in this region. |

| ~ 55 - 60 | -CH₂- | The methylene carbon, being attached to two electron-withdrawing groups, will be shifted downfield. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Data for 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch | Characteristic for C-H bonds on a benzene ring. |

| ~ 2950 - 2850 | Weak | Aliphatic C-H Stretch | Corresponding to the methylene (-CH₂-) group. |

| ~ 2260 - 2240 | Medium to Strong | C≡N Stretch | The nitrile group has a very characteristic and sharp absorption in this region. |

| ~ 1600, 1480 | Medium | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |

| ~ 1350 - 1300 | Strong | Asymmetric SO₂ Stretch | Sulfones show two strong characteristic stretching bands for the S=O bonds. |

| ~ 1180 - 1140 | Strong | Symmetric SO₂ Stretch | The second characteristic stretching band for the sulfone group. |

| ~ 1320 - 1100 | Strong | C-F Stretch | The carbon-fluorine bonds of the trifluoromethyl group will give rise to strong absorptions in this region. |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): m/z = 249.01 (calculated for C₉H₆F₃NO₂S). The molecular ion peak is expected to be observed.

-

Major Fragments:

-

Loss of HCN: [M - 27]⁺, m/z = 222. This is a common fragmentation for nitriles.

-

Cleavage of the C-S bond: This can lead to two primary fragments:

-

[C₇H₄F₃SO₂]⁺, m/z = 209 (4-trifluoromethylbenzenesulfonyl cation).

-

[CH₂CN]⁺, m/z = 40 (cyanomethyl cation).

-

-

Loss of SO₂: [M - 64]⁺, m/z = 185.

-

Fragment from the aromatic ring: [C₇H₄F₃]⁺, m/z = 145 (trifluoromethylphenyl cation).

-

Figure 2: Predicted major fragmentation pathways for 2-(4-trifluoromethylbenzenesulfonyl)acetonitrile in mass spectrometry.

Experimental Protocols

The following are detailed, best-practice protocols for the acquisition of spectroscopic data for 2-(4-trifluoromethylbenzenesulfonyl)acetonitrile.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the spectrum to the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

-

Data Acquisition:

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

-

Instrument Setup:

-

Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that is likely to show the molecular ion, while EI will induce more fragmentation.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, for example, by direct infusion or via a liquid chromatography (LC) system.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For tandem mass spectrometry (MS/MS), select the molecular ion as the precursor ion and acquire the product ion spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 2-(4-trifluoromethylbenzenesulfonyl)acetonitrile. By understanding these predicted spectral characteristics and following the outlined experimental protocols, researchers and drug development professionals will be well-equipped to synthesize, identify, and characterize this compound. The provided rationale for the predicted data, grounded in fundamental spectroscopic principles and comparison with analogous structures, offers a solid foundation for the structural elucidation of this and related molecules.

References

-

PubChem. (n.d.). 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Strategic Utilization of Sulfonylacetonitriles in Heterocyclic Chemistry and Drug Discovery

Executive Summary

Sulfonylacetonitriles (

Module 1: The Chemical Engine – Reactivity Profile

The utility of sulfonylacetonitriles stems from their ability to act as C-nucleophiles (at the methylene carbon) and electrophiles (at the nitrile carbon).

The Active Methylene "Powerhouse"

The methylene protons in sulfonylacetonitriles are highly acidic due to the synergistic electron-withdrawing effects of the sulfonyl (

-

pKa Context: With a pKa of approximately 11–12 (in DMSO/water), sulfonylacetonitriles are comparable to malononitrile (pKa

11.1). This allows deprotonation by mild bases (e.g., piperidine, -

Stability: Unlike some active methylene compounds that are prone to hydrolysis, the sulfonyl group provides thermal stability, making these reagents robust for microwave-assisted and one-pot multicomponent reactions (MCRs).

Divergent Synthetic Pathways

The scaffold serves as a divergent "hub." The following DOT diagram illustrates the primary synthetic pathways accessible from a single sulfonylacetonitrile precursor.

Figure 1: Divergent synthetic pathways from sulfonylacetonitriles. The central intermediate (arylidene) is the gateway to multiple heterocyclic classes.

Module 2: Synthetic Workflows & Protocols

This section details self-validating protocols for transforming sulfonylacetonitriles into high-value scaffolds.

Protocol A: One-Pot Synthesis of 2-Amino-3-Sulfonyl-4H-Chromenes

Target: Synthesis of cytotoxic chromene derivatives. Mechanism: This is a cascade reaction involving a Knoevenagel condensation followed by a Pinner-type intramolecular cyclization.

Reagents:

-

Sulfonylacetonitrile (1.0 equiv)

-

Salicylaldehyde (1.0 equiv)

-

Catalyst: Piperidine (10 mol%) or DABCO

-

Solvent: Ethanol (Green alternative: Water/Ethanol 1:1)

Step-by-Step Methodology:

-

Charge: In a 50 mL round-bottom flask, dissolve sulfonylacetonitrile (1 mmol) and substituted salicylaldehyde (1 mmol) in Ethanol (5 mL).

-

Catalyze: Add piperidine (0.1 mmol) dropwise. Observation: The solution often turns yellow/orange, indicating the formation of the Knoevenagel intermediate (arylidene).

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Work-up: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol to obtain the pure 2-amino-3-sulfonyl-4H-chromene.

Mechanistic Visualization (Chromene Formation):

Figure 2: Mechanistic cascade for the synthesis of 2-amino-3-sulfonyl-4H-chromenes. The sulfonyl group remains at position 3, enhancing biological activity.

Protocol B: Synthesis of 3-Amino-4-Sulfonylpyrazoles

Target: Synthesis of anti-inflammatory scaffolds. Concept: The nitrile group in the Knoevenagel adduct acts as an electrophile for the second nitrogen of hydrazine, closing the ring.

Methodology:

-

Preparation of Adduct: React sulfonylacetonitrile with an aldehyde (as in Protocol A, but using benzaldehyde) to isolate the

-sulfonyl- -

Cyclization: Dissolve the acrylonitrile intermediate (1 mmol) in Ethanol (10 mL).

-

Addition: Add Hydrazine hydrate (1.5 mmol) slowly.

-

Reaction: Reflux for 4–6 hours.

-

Isolation: Pour into crushed ice. Filter the precipitate.[1] The product is a 3-amino-4-sulfonylpyrazole.

Module 3: Medicinal Chemistry Applications[1][3][4][5][6][7][8][9][10]

The incorporation of the sulfonyl moiety (

Structural Advantages

-

H-Bonding: The sulfonyl oxygens act as hydrogen bond acceptors, improving interaction with receptor active sites (e.g., kinase domains).

-

Solubility: Sulfonyl groups often improve metabolic stability and polarity compared to their carbonyl analogues.

Key Therapeutic Areas

| Scaffold Class | Target Indication | Mechanism of Action | Key Reference |

| 2-Amino-4H-Chromenes | Anticancer | Induction of apoptosis; inhibition of Bcl-2 protein. The sulfonyl group at C-3 enhances cytotoxicity against MCF-7 and HepG2 cell lines. | [1], [2] |

| 3-Amino-Pyrazoles | Anti-inflammatory | COX-2 inhibition. The 4-sulfonyl group mimics the pharmacophore of Celecoxib. | [3] |

| 2-Amino-Thiophenes | Antimicrobial | Inhibition of bacterial DNA gyrase. Synthesized via the Gewald reaction using sulfonylacetonitriles. | [4] |

Case Study: Chromenes as Cytotoxic Agents

Research has shown that 2-amino-4H-chromene derivatives synthesized from sulfonylacetonitriles exhibit potent cytotoxicity. The presence of the electron-withdrawing sulfonyl group at the 3-position (derived from the starting nitrile) is critical. It pulls electron density from the enamine system, stabilizing the molecule and potentially enhancing binding affinity to apoptotic targets like Bcl-2.

References

-

Synthesis of 2-amino-4H-chromenes catalyst-free via sequential Knoevenagel-Michael reaction. ResearchGate. Available at: [Link]

-

2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. National Institutes of Health (PMC). Available at: [Link]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health (PMC). Available at: [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. National Institutes of Health (PMC). Available at: [Link]

-

Acidity scale in acetonitrile: 231 pKa values. University of Tartu. Available at: [Link]

Sources

Literature review of trifluoromethyl-containing sulfones

The Triflyl Group ( ): A Technical Guide to Synthesis and Application

Executive Summary

The trifluoromethylsulfonyl group (triflyl,

This guide moves beyond basic reviews to provide actionable, field-proven protocols and mechanistic insights for incorporating this high-value motif into complex scaffolds.

Part 1: Physicochemical Profile

Understanding the "why" before the "how" is essential for rational design. The triflyl group is distinct from its non-fluorinated analog (mesyl) and the trifluoromethyl group alone.

Comparative Electronic and Lipophilic Metrics

The following table summarizes the key physicochemical parameters that drive the selection of the triflyl group in lead optimization.

| Substituent | Hammett | Hammett | Lipophilicity (Hansch | Field/Inductive Effect ( | Resonance Effect ( |

| 0.93 - 0.96 | 0.76 - 0.79 | +0.55 | 0.76 | 0.20 | |

| 0.72 | 0.60 | -1.63 | 0.53 | 0.19 | |

| 0.54 | 0.43 | +0.88 | 0.38 | 0.16 | |

| 0.23 | 0.37 | +0.71 | 0.42 | -0.19 |

Key Insights:

-

Electronic Dominance: The

group is significantly more electron-withdrawing than the nitro group ( -

Lipophilicity Inversion: Unlike the mesyl group (

), which is highly polar and hydrophilic (

Part 2: Strategic Synthesis & Protocols

The synthesis of trifluoromethyl sulfones requires navigating a bifurcation in reactivity: preventing the extrusion of

Strategy A: The Oxidative Route (The Gold Standard)

The most reliable method for generating aryl trifluoromethyl sulfones is the oxidation of the corresponding trifluoromethyl sulfide (

Mechanism:

Protocol: Ru(III)-Catalyzed Periodate Oxidation

This protocol is superior to mCPBA for large-scale applications due to easier purification and lower explosion risk.

Reagents:

-

Substrate: Aryl trifluoromethyl sulfide (

equiv) -

Catalyst: Ruthenium(III) chloride hydrate (

, -

Oxidant: Sodium periodate (

, -

Solvent:

(2:2:3 ratio) or

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve the aryl trifluoromethyl sulfide in the solvent mixture (

concentration). -

Catalyst Addition: Add

followed by -

Reaction: Stir vigorously at room temperature. The reaction is typically exothermic; monitor internal temperature.

Technical Guide: Discovery and History of Aryl Sulfonylacetonitriles

The following technical guide details the discovery, synthesis, reactivity, and medicinal chemistry applications of aryl sulfonylacetonitriles, with a focus on (phenylsulfonyl)acetonitrile .

Executive Summary

Aryl sulfonylacetonitriles (ArSO₂CH₂CN) represent a class of "chameleon" reagents in organic synthesis. Characterized by a methylene bridge activated by two potent electron-withdrawing groups (EWGs)—a sulfonyl moiety and a nitrile—these compounds possess a unique reactivity profile. They serve as pronucleophiles (pKa ~11–12 in DMSO) capable of facile alkylation and Knoevenagel condensations, while also acting as precursors to enaminonitriles , which are versatile building blocks for fused heterocyclic drugs (e.g., 5-HT6 antagonists, kinase inhibitors).

This guide explores their historical origins, evolution in synthetic methodology, and critical role in modern drug discovery.

Historical Origins and Discovery

The chemistry of sulfonyl-activated methylenes dates back to the late 19th and early 20th centuries. The systematic study of these compounds is often attributed to the German chemist Julius Tröger .

-

The Tröger Era (c. 1913): Tröger and his colleagues (e.g., O. Beck) were among the first to rigorously investigate the reactivity of arylsulfonylacetonitriles. In their seminal work published in Journal für Praktische Chemie, they explored the condensation of these "active methylenes" with aldehydes and other electrophiles, establishing the foundational understanding of their acidity and nucleophilicity.

-

Evolution of Utility: Initially regarded as academic curiosities for studying tautomerism and acidity, these compounds gained industrial relevance with the advent of sulfa drugs and later, sulfone-based polymers and agrochemicals.

Physicochemical Properties & Reactivity Profile

The "Active Methylene" Effect

The methylene protons in (phenylsulfonyl)acetonitrile are highly acidic due to the synergistic inductive and resonance stabilization provided by the adjacent -SO₂- and -CN groups.

Table 1: Comparative Acidity (DMSO Scale)

| Compound | Structure | pKa (DMSO) | Electronic Effect |

|---|---|---|---|

| (Phenylsulfonyl)acetonitrile | PhSO₂CH₂CN | ~11–12 | Dual EWG Activation |

| Malononitrile | CH₂(CN)₂ | 11.1 | Dual Cyano Activation |

| Bis(phenylsulfonyl)methane | (PhSO₂)₂CH₂ | 12.2 | Dual Sulfonyl Activation |

| Methyl phenyl sulfone | PhSO₂CH₃ | 29.0 | Single Sulfonyl Activation |

| Acetonitrile | CH₃CN | 31.3 | Single Cyano Activation |

Data interpolated from Bordwell pKa tables and structural analogues.

Reactivity Pathways

The compound exhibits three primary modes of reactivity:

-

Carbanion Nucleophile: Deprotonation with mild bases (K₂CO₃, piperidine) allows attack on alkyl halides (alkylation) or carbonyls (Knoevenagel).

-

Enaminonitrile Precursor: Reaction with DMF-DMA yields enaminonitriles, key intermediates for "ring-closing" synthesis of heterocycles.

-

Radical Acceptor: Recent photoredox methods utilize the sulfonyl group's stability to facilitate radical cascade reactions.

Figure 1: Divergent reactivity pathways of (phenylsulfonyl)acetonitrile.

Synthetic Methodologies

The Classic Laboratory Synthesis (Nucleophilic Substitution)

The most robust and scalable method involves the reaction of sodium benzenesulfinate with chloroacetonitrile. This method is preferred for its high yields and operational simplicity.

Protocol 1: Synthesis of (Phenylsulfonyl)acetonitrile

-

Reagents: Sodium benzenesulfinate (1.0 eq), Chloroacetonitrile (1.1 eq), Ethanol (Solvent).

-

Mechanism: S_N2 Nucleophilic Substitution.

-

Step-by-Step:

-

Dissolve sodium benzenesulfinate (16.4 g, 100 mmol) in absolute ethanol (150 mL).

-

Add chloroacetonitrile (8.3 g, 110 mmol) dropwise over 20 minutes at room temperature.

-

Heat the mixture to reflux (78°C) for 4–6 hours. Monitoring by TLC (30% EtOAc/Hexane) should show consumption of the sulfinate.

-

Cool to room temperature. The byproduct (NaCl) will precipitate.

-

Pour the mixture into ice-water (500 mL). The product typically precipitates as a solid.

-

Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield white crystals (mp 112–114°C).

-

Modern Photoredox Synthesis

A contemporary approach utilizes the insertion of sulfur dioxide into aryl radicals, avoiding the use of pre-formed sulfinates.

-

Reagents: Aryl diazonium salts or Aryl iodides, DABSO (SO₂ source), Photoredox catalyst.

-

Mechanism: Radical Single Electron Transfer (SET) -> SO₂ capture -> Radical combination with cyanoalkyl species.

Medicinal Chemistry Applications

Aryl sulfonylacetonitriles are not usually the final drug, but rather the scaffold architects . They are critical intermediates in the synthesis of fused pyrimidines and indoles used in oncology and neurology.

Synthesis of 5-HT6 Antagonists

The 5-HT6 receptor is a target for cognitive enhancement in Alzheimer's disease. Sulfonyl-containing heterocycles are privileged structures in this domain.

-

Workflow: PhSO₂CH₂CN is reacted with DMF-DMA to form an enaminonitrile .[1] This intermediate is then cyclized with hydrazines or guanidines to form pyrazolo[1,5-a]pyrimidines.

-

Significance: This creates a rigid bicyclic core with a pendant sulfonyl group, which often engages in critical hydrogen bonding or pi-stacking interactions within the receptor pocket.

Kinase Inhibitors (e.g., Aurora Kinase)

Similar to the 5-HT6 workflow, the sulfonylacetonitrile motif is used to construct the core of Aurora kinase inhibitors. The sulfonyl group provides metabolic stability and improves the pharmacokinetic profile (solubility and lipophilicity) of the final inhibitor.

Figure 2: Application of sulfonylacetonitriles in constructing bioactive heterocyclic scaffolds.

References

-

Tröger, J., & Beck, O. (1913).[2] "Über arylsulfonierte Acetonitrile und deren Kondensation mit Aldehyden." Journal für Praktische Chemie, 87(2), 289–310.

-

Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.

-

Shaaban, M. R., et al. (2008). "Synthesis and Antimicrobial Evaluation of Novel Pyrazolo[1,5-a]pyrimidine... Incorporated Phenylsulfonyl Moiety."[1][3] Heterocycles, 75(12).

-

Sigma-Aldrich. (2024). "(Phenylsulfonyl)acetonitrile Product Specification & Safety Data."

-

Organic Syntheses. (1950). "General methods for sulfone synthesis." Organic Syntheses, Coll. Vol. 10.

Sources

A Technical Guide to the Reactivity of the Active Methylene Group in Sulfonylacetonitriles

Abstract: Sulfonylacetonitriles are a class of organic compounds characterized by a methylene group (-CH₂) positioned between a sulfonyl (R-SO₂-) and a cyano (-C≡N) group. This unique structural arrangement renders the methylene protons exceptionally acidic, leading to a rich and versatile chemistry centered around the corresponding carbanion. This guide provides an in-depth exploration of the reactivity of this active methylene group, detailing the principles governing its acidity, the methods for carbanion generation, and its subsequent synthetic transformations. Key reactions, including alkylations and Knoevenagel condensations, are discussed with a focus on mechanistic understanding and practical application. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the synthetic potential of sulfonylacetonitriles in the design and synthesis of complex molecular architectures.

The Unique Nature of the Sulfonylacetonitrile Moiety

The Concept of Active Methylene Compounds

An active methylene compound is characterized by a CH₂ group flanked by two electron-withdrawing groups.[1] This structural motif significantly increases the acidity of the methylene protons, making them susceptible to removal by a base.[1] The resulting carbanion is stabilized by delocalization of the negative charge onto the adjacent electron-withdrawing functions.

Synergistic Electron-Withdrawing Effects

In sulfonylacetonitriles, the sulfonyl and cyano groups act in concert to exert a powerful inductive and resonance effect on the intervening methylene group.

-

Inductive Effect: The electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the cyano group pull electron density away from the methylene carbon, weakening the C-H bonds.[1]

-

Resonance Effect: Upon deprotonation, the resulting carbanion is resonance-stabilized. The negative charge is delocalized over the α-carbon, the two oxygen atoms of the sulfonyl group, and the nitrogen atom of the cyano group. This extensive delocalization significantly stabilizes the conjugate base, thereby increasing the acidity of the parent compound.

Acidity and pKa Values

The pronounced acidity of the methylene protons is a cornerstone of sulfonylacetonitrile chemistry. While specific pKa values are dependent on the substituents (R) on the sulfonyl group and the solvent, they are generally in a range that allows for deprotonation with a variety of common bases. For context, the pKa of analogous active methylene compounds like ethyl acetoacetate is around 11.

| Compound Class | Typical pKa Range | Key Features |

| Dinitromethane | ~4 | Two strongly electron-withdrawing nitro groups. |

| Malononitrile | 11 | Two cyano groups providing resonance stabilization. |

| Sulfonylacetonitriles | 10-13 | Strong inductive and resonance effects from both sulfonyl and cyano groups. |

| Diethyl malonate | 13 | Two ester groups offering moderate stabilization. |

Note: pKa values are approximate and can vary with solvent and temperature.

Generation of the α-Sulfonylacetonitrile Carbanion

The choice of base and reaction conditions is critical for the efficient and selective generation of the α-sulfonylacetonitrile carbanion.

Choice of Base: A Critical Parameter

The selection of a base is dictated by the desired outcome of the reaction.

-

Strong, Non-nucleophilic Bases: For reactions requiring essentially complete and irreversible deprotonation, strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.[2] These are ideal for subsequent alkylation or acylation reactions where the presence of the starting methylene compound could lead to side reactions. The use of excessively harsh conditions with strong bases, however, can sometimes lead to decomposition.[2]

-

Weaker Bases for Equilibrium Conditions: In reactions like the Knoevenagel condensation, weaker bases such as amines (e.g., piperidine, pyridine) or even basic salts can be used.[3] These bases establish an equilibrium, generating a sufficient concentration of the carbanion to react with highly electrophilic partners like aldehydes.

Solvent Effects and Reaction Conditions

Aprotic solvents are generally preferred for reactions involving sulfonylacetonitrile carbanions to prevent protonation of the highly basic intermediate.

-

Polar Aprotic Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the metal cation of the base without interfering with the carbanion's nucleophilicity.

-

Temperature Control: The initial deprotonation step is often performed at low temperatures (e.g., 0 °C or below) to control the exothermic reaction and minimize potential side reactions. Subsequent reaction with an electrophile may be carried out at low temperature, room temperature, or with heating, depending on the reactivity of the specific electrophile.

Step-by-Step Protocol: General Procedure for Carbanion Generation and Alkylation

Objective: To synthesize an α-alkylated sulfonylacetonitrile.

Materials:

-

Aryl or alkyl sulfonylacetonitrile

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere, followed by careful decantation.

-

Solvent Addition: Anhydrous THF is added to the flask via syringe.

-

Deprotonation: The flask is cooled to 0 °C in an ice bath. A solution of the sulfonylacetonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH. The reaction mixture is stirred at 0 °C for 30-60 minutes, during which time hydrogen gas evolution is observed. The mixture is then allowed to warm to room temperature and stirred for an additional hour to ensure complete deprotonation.

-

Alkylation: The reaction mixture is cooled back to 0 °C. The alkyl halide (1.0-1.2 equivalents) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. The reaction may be stirred at room temperature or gently heated to drive it to completion.

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired α-alkylated sulfonylacetonitrile.

Key Transformations of the α-Sulfonylacetonitrile Carbanion

The nucleophilic carbanion derived from sulfonylacetonitriles is a versatile intermediate for the formation of new carbon-carbon bonds.[4]

C-Alkylation Reactions

The reaction of the α-sulfonylacetonitrile carbanion with alkyl halides is a robust method for introducing alkyl substituents at the α-position.[2][5] This reaction typically proceeds via an Sₙ2 mechanism.[6] The synthetic utility is broad, allowing for the synthesis of a wide variety of substituted sulfonylacetonitriles.[2]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[3][7] Sulfonylacetonitriles are excellent substrates for this reaction, readily condensing with aldehydes and ketones in the presence of a basic catalyst.[8] This reaction is a powerful tool for the synthesis of electron-deficient alkenes, which are valuable intermediates in organic synthesis.[7][8]

The reaction is typically catalyzed by a weak base, which facilitates the initial deprotonation of the sulfonylacetonitrile.[3] The resulting carbanion then adds to the carbonyl compound, and subsequent elimination of water affords the final product.[7]

// Nodes A [label="1. Deprotonation\nR-SO2-CH2-CN + Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Nucleophilic Attack\nCarbanion attacks R'-CHO", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="3. Protonation\nAlkoxide intermediate is protonated", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Dehydration\nElimination of H2O", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Product\nR'-CH=C(SO2R)CN", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B [label="Formation of\nstabilized carbanion"]; B -> C [label="Formation of\nalkoxide intermediate"]; C -> D [label="Formation of\nβ-hydroxy adduct"]; D -> E [label="Formation of\nα,β-unsaturated product"]; } ends_dot Caption: Mechanistic steps of the Knoevenagel condensation.

Applications in Synthesis and Drug Discovery

The unique reactivity of sulfonylacetonitriles makes them valuable building blocks in organic synthesis. The sulfonyl group can be retained as a key pharmacophore or serve as a versatile functional handle for further transformations.

-

Heterocyclic Synthesis: The products of Knoevenagel condensations and other reactions of sulfonylacetonitriles are often used in cycloaddition and annulation reactions to construct complex heterocyclic frameworks.

-

Drug Discovery: The sulfone moiety is present in a number of approved drugs and is considered a privileged structure in medicinal chemistry. Sulfur-containing compounds, in general, have a wide range of biological activities.[9][10] The ability to readily functionalize the carbon backbone of sulfonylacetonitriles provides a powerful platform for the synthesis of novel drug candidates.[11]

Conclusion and Future Outlook

Sulfonylacetonitriles are highly versatile and reactive synthons in organic chemistry. The pronounced acidity of the active methylene group, coupled with the stability of the resulting carbanion, enables a wide array of synthetic transformations. The fundamental reactions discussed in this guide, particularly C-alkylation and Knoevenagel condensation, provide reliable and efficient methods for carbon-carbon bond formation. As the demand for novel and complex molecular architectures continues to grow, particularly in the field of drug discovery, the chemistry of sulfonylacetonitriles is poised to play an increasingly important role in enabling the synthesis of next-generation therapeutics.

References

-

eGyanKosh. ACTIVE METHYLENE COMPOUNDS. Available from: [Link]

- Google Patents. US3385894A - Oxidation of activated methylene group containing compounds to the corresponding carbonyl compounds.

-

SciSpace. Reactions of Ketene with Compounds Containing Active Methylene Group. (VII). Available from: [Link]

-

ACS Publications. Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. Alkylation of α-Sulfur-Containing Carbanions. Available from: [Link]

-

PubMed Central. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. Available from: [Link]

-

ResearchGate. Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. Available from: [Link]

-

Wikipedia. Knoevenagel condensation. Available from: [Link]

-

Royal Society of Chemistry. Photoinduced synthesis of 2-sulfonylacetonitriles with the insertion of sulfur dioxide under ultraviolet irradiation. Chemical Communications. Available from: [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]

-

Shivaji College. Active Methylene Compounds. Available from: [Link]

-

PubMed. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. Available from: [Link]

-

ResearchGate. A Concise Route to 2‐Sulfonylacetonitriles from Sodium Metabisulfite. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of α-cyano sulfone via thermal rearrangement of 1,4-disubstituted triazole mediated by carbene and radical species. Organic Chemistry Frontiers. Available from: [Link]

-

Organic Chemistry Portal. Alkyl sulfone synthesis by C-S coupling reactions. Available from: [Link]

-

ResearchGate. The application of sulfur-containing peptides in drug discovery. Available from: [Link]

-

YouTube. Organic Chemistry : Reactions of Active Methylene Group - Tutorial. Available from: [Link]

-

YouTube. Total Synthesis of Streptothricin F with Brandon Miller. Available from: [Link]

-

SlideShare. Carbanions | — C: |. Available from: [Link]

-

YouTube. Drug discovery: McMaster researchers find new antibiotic. Available from: [Link]

-

YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up.. Available from: [Link]

-

Stony Brook University. Research | Institute of Chemical Biology & Drug Discovery (ICB&DD). Available from: [Link]

-

University of Babylon. Reactions of carbanions. Available from: [Link]

-

PubMed. C-Alkylation of alkali metal carbanions with olefins. Available from: [Link]

-

OMICS International. Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Available from: [Link]

-

Organic Chemistry Portal. Simple Access to Elusive α-Boryl Carbanions and Their Alkylation: An Umpolung Construction for Organic Synthesis. Available from: [Link]

-

Michigan State University Department of Chemistry. Approximate acidities of active methylene compounds and other common reagents. Available from: [Link]

-

ResearchGate. Transformations of 2‐sulfonylacetonitrile 3 a.. Available from: [Link]

Sources

- 1. shivajicollege.ac.in [shivajicollege.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. C-Alkylation of alkali metal carbanions with olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Research | Institute of Chemical Biology & Drug Discovery (ICBⅅ) [stonybrook.edu]

Methodological & Application

Application Notes and Protocols for Julia-Kocienski Olefination using 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile

Introduction: A Modern Approach to Stereoselective Alkene Synthesis

The Julia-Kocienski olefination stands as a powerful and highly regarded transformation in modern organic synthesis, enabling the stereoselective formation of carbon-carbon double bonds.[1][2] This reaction has become a cornerstone in the synthesis of complex molecules, particularly in the realms of natural product synthesis and drug development, owing to its mild reaction conditions, broad functional group tolerance, and often high (E)-selectivity.[3] The classical Julia-Lythgoe olefination, while groundbreaking, required a multi-step, two-pot procedure.[3][4] The advent of the modified Julia-Kocienski olefination, which utilizes heteroaryl or electron-deficient aryl sulfones, streamlined the process into a more efficient one-pot reaction.[4][5]

This guide focuses on a specific and highly effective variant of the Julia-Kocienski olefination employing 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile . The presence of the strongly electron-withdrawing trifluoromethyl group on the phenyl ring and the nitrile group on the alpha-carbon significantly enhances the acidity of the alpha-protons, facilitating deprotonation and subsequent reaction under mild basic conditions. This reagent is particularly valuable for the synthesis of α,β-unsaturated nitriles, which are versatile intermediates in medicinal chemistry and materials science.

This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols for the synthesis of the key sulfone reagent and its application in the olefination reaction, and critical insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Driving Forces Behind the Transformation

The Julia-Kocienski olefination proceeds through a well-established mechanistic pathway that involves several key steps, each influencing the overall efficiency and stereochemical outcome of the reaction.[4][6]

-

Deprotonation: The reaction is initiated by the deprotonation of the acidic α-carbon of the 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile using a suitable base to form a stabilized carbanion. The electron-withdrawing nature of both the sulfonyl and nitrile groups makes this proton significantly acidic.

-

Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a β-alkoxy sulfone intermediate. The stereochemistry of this addition step is crucial in determining the final E/Z selectivity of the alkene product.

-

Smiles Rearrangement: The β-alkoxy sulfone then undergoes a spontaneous and stereospecific intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement.[4] In this step, the alkoxide attacks the electron-deficient aromatic ring of the sulfone, leading to the migration of the aryl group from the sulfur to the oxygen atom.

-

Elimination: The final step involves the elimination of sulfur dioxide (SO₂) and the corresponding aryloxide anion from the rearranged intermediate. This concerted elimination step is typically stereospecific and leads to the formation of the desired alkene.

The stereochemical outcome of the Julia-Kocienski olefination is largely determined by the initial diastereoselectivity of the nucleophilic addition and the subsequent stereospecificity of the Smiles rearrangement and elimination steps.[3]

Experimental Protocols

Part 1: Synthesis of 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile

The synthesis of the key sulfone reagent can be achieved through a straightforward nucleophilic substitution reaction between 4-(trifluoromethyl)benzenesulfonyl chloride and the anion of acetonitrile.

Materials and Reagents:

| Reagent/Material | Formula | M.W. | Supplier | Notes |

| 4-(Trifluoromethyl)benzenesulfonyl chloride | C₇H₄ClF₃O₂S | 244.62 | Commercially Available | Corrosive, handle with care. |

| Acetonitrile | CH₃CN | 41.05 | Anhydrous | Dry over molecular sieves. |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Commercially Available | Flammable solid, handle under inert atmosphere. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Dry over sodium/benzophenone. |

| Saturated aqueous NH₄Cl | - | - | - | |

| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS Grade | |

| Hexanes | - | - | ACS Grade | |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Procedure:

-

Preparation of the Acetonitrile Anion:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

-

Add anhydrous THF (5 mL per mmol of NaH) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add anhydrous acetonitrile (1.0 eq.) to the stirred suspension via the dropping funnel over 15 minutes.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve. The mixture will become a milky white suspension.

-

-

Reaction with Sulfonyl Chloride:

-

In a separate flask, dissolve 4-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq.) in anhydrous THF (2 mL per mmol).

-

Add the solution of the sulfonyl chloride dropwise to the acetonitrile anion suspension at 0 °C over 20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(4-trifluoromethylbenzenesulfonyl)acetonitrile as a white solid.

-

Characterization Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J = 8.4 Hz, 2H), 7.85 (d, J = 8.4 Hz, 2H), 4.15 (s, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 136.2 (q, J = 33.0 Hz), 135.5, 129.8, 126.8 (q, J = 3.8 Hz), 123.2 (q, J = 272.5 Hz), 112.5, 25.8.

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -63.2.

Part 2: Julia-Kocienski Olefination Protocol

This protocol describes a general procedure for the reaction of 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile with an aldehyde to form the corresponding α,β-unsaturated nitrile.

Materials and Reagents:

| Reagent/Material | Formula | M.W. | Supplier | Notes |

| 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile | C₉H₆F₃NO₂S | 249.21 | Synthesized as above | |

| Aldehyde | - | - | Commercially Available | Purify if necessary. |

| Potassium Hexamethyldisilazide (KHMDS) | C₆H₁₈KNSi₂ | 199.48 | Commercially Available | Moisture sensitive. |

| Anhydrous 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ | 90.12 | Anhydrous | Dry over sodium/benzophenone. |

| Saturated aqueous NaHCO₃ | - | - | - | |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | |

| Brine | - | - | - | |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Procedure:

-

Reaction Setup:

-